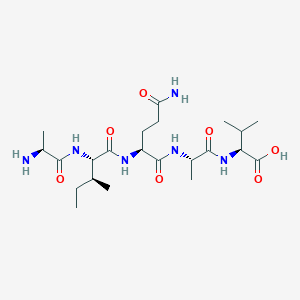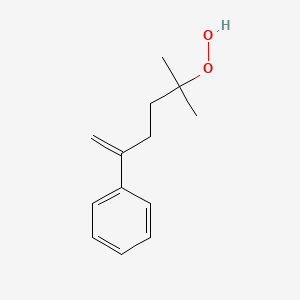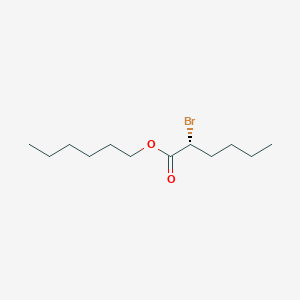
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is a chemical compound with a unique structure that includes both silicon and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine typically involves the reaction of trichlorosilane with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine has several scientific research applications:
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with metal ions, which can be used to catalyze specific reactions. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but lacks the silicon atoms.
1,1,1-Trichloro-2-methyl-2-propanol: Contains chlorine atoms but has a different functional group.
Uniqueness
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is unique due to the presence of both silicon and nitrogen atoms in its structure
Propiedades
Número CAS |
549548-56-3 |
|---|---|
Fórmula molecular |
C9H14Cl3NSi2 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
N-[chloro-[dichloro(methyl)silyl]-methylsilyl]-N-methylaniline |
InChI |
InChI=1S/C9H14Cl3NSi2/c1-13(9-7-5-4-6-8-9)15(3,12)14(2,10)11/h4-8H,1-3H3 |
Clave InChI |
IVJWGCYBJIJWST-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)[Si](C)([Si](C)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



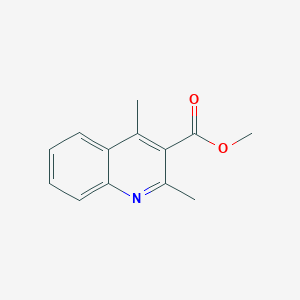
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
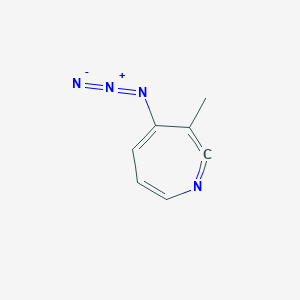

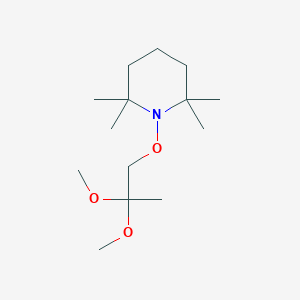
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
